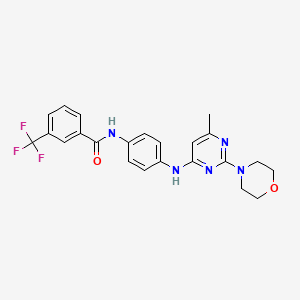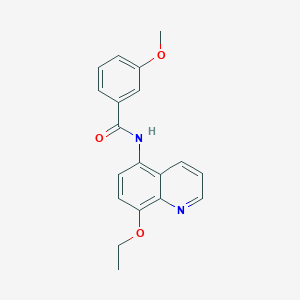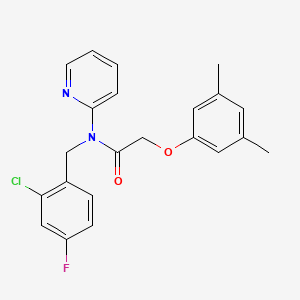![molecular formula C26H31BrN2O3 B11320418 6-bromo-N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11320418.png)
6-bromo-N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a bromine atom, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Amidation: The carboxylic acid group on the benzofuran core is converted to the corresponding amide using reagents like carbodiimides (e.g., EDCI) and amines.
Introduction of the Morpholine Ring: This step involves the reaction of the intermediate with morpholine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
6-bromo-N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-bromo-N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-N-[2-(4-tert-butylphenyl)-2-(piperidin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide
- 6-bromo-N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide
Uniqueness
The presence of the morpholine ring in 6-bromo-N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide distinguishes it from similar compounds. This structural feature can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability, making it a unique candidate for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C26H31BrN2O3 |
|---|---|
Molecular Weight |
499.4 g/mol |
IUPAC Name |
6-bromo-N-[2-(4-tert-butylphenyl)-2-morpholin-4-ylethyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C26H31BrN2O3/c1-17-21-10-9-20(27)15-23(21)32-24(17)25(30)28-16-22(29-11-13-31-14-12-29)18-5-7-19(8-6-18)26(2,3)4/h5-10,15,22H,11-14,16H2,1-4H3,(H,28,30) |
InChI Key |
RWLCXKAFBGBBHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)Br)C(=O)NCC(C3=CC=C(C=C3)C(C)(C)C)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-methoxyphenyl)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11320340.png)

![N-[4-(dimethylamino)benzyl]-5,7-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide](/img/structure/B11320344.png)



![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11320364.png)
![7-(3,4-dimethylphenyl)-8,9-dimethyl-2-(thiophen-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11320382.png)
![N-isobutyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11320383.png)
![Ethyl 1-({4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]phenyl}sulfonyl)piperidine-4-carboxylate](/img/structure/B11320386.png)

![2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide](/img/structure/B11320404.png)
![5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-[2-(4-methoxyphenoxy)ethyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B11320419.png)
![N-[(4-methyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide](/img/structure/B11320430.png)
